1-(3,4-dimethylphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-6-7-20(9-16(15)2)28-14-18(10-21(28)29)23(30)25-11-17-5-4-8-24-22(17)19-12-26-27(3)13-19/h4-9,12-13,18H,10-11,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVVEFJJBIJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(N=CC=C3)C4=CN(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features multiple functional groups, including a pyrrolidine ring, a pyrazole moiety, and a dimethylphenyl group. The structural complexity contributes to its diverse biological activities.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to show potent activity against both bacterial and fungal strains .
- Anticancer Activity : The compound's structure suggests potential as an anticancer agent. Compounds containing pyridine and pyrazole rings are known to inhibit key pathways in cancer cell proliferation. For example, pyrazole derivatives have shown efficacy in inhibiting the growth of human breast cancer cells (MCF-7) and lung cancer cells (H1299) .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. Similar compounds have been reported to inhibit sirtuins and histone deacetylases, which are involved in cancer progression and other diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds with similar scaffolds have shown nanomolar inhibition of kinases such as MET kinase, which is crucial in cancer signaling pathways .
- Interference with Cell Cycle : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for compounds targeting HDACs or sirtuins .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target compound:
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | DMF, K₂CO₃, 25°C | 65–70 | |
| Pyrazole coupling | Acetonitrile, 60°C | 55–60 | |
| Final purification | Silica gel chromatography | >95% purity |
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in biological data (e.g., IC₅₀ values for anticancer activity) often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Compound stability : Degradation under assay conditions (e.g., pH or temperature shifts) .
Methodological Solutions : - Use orthogonal assays (e.g., fluorescence-based and calorimetric methods) to cross-validate results .
- Standardize protocols (e.g., fixed cell passage numbers, controlled DMSO concentrations) .
What strategies optimize synthetic yield while minimizing side products?
Advanced Research Question
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase by-products; acetonitrile balances yield and purity .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal temperature, stoichiometry, and reaction time .
Q. Example Optimization Table
| Parameter | Low Yield Condition | High Yield Condition |
|---|---|---|
| Temperature | 25°C (40% yield) | 60°C (75% yield) |
| Solvent | Dichloromethane | DMF |
| Catalyst | None | Pd(PPh₃)₄ |
How can the mechanism of action be elucidated for this compound?
Advanced Research Question
Mechanistic studies require:
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with proteins .
- Kinase inhibition assays : Test activity against a panel of kinases (e.g., EGFR, BRAF) .
Q. Example Target Interaction Data
| Target | Binding Energy (kcal/mol) | Assay Type |
|---|---|---|
| EGFR | -9.2 | Docking |
| BRAF | -8.7 | SPR |
What computational approaches predict the compound’s electronic properties?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and charge distribution .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability .
How does structural modification impact biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies focus on:
- Substituent effects : Replacing the 3,4-dimethylphenyl group with halogens (e.g., Cl, F) alters lipophilicity and target selectivity .
- Pyrazole methylation : Removing the 1-methyl group reduces metabolic stability .
Q. Example SAR Table
| Modification | Activity Change (IC₅₀) | LogP Shift |
|---|---|---|
| 3,4-Dimethyl → 4-Fluoro | 2.5 μM → 1.8 μM | +0.3 |
| Pyrazole N-demethylation | Loss of activity | -1.2 |
How stable is the compound under physiological conditions?
Advanced Research Question
Stability assessments include:
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Photostability tests : UV exposure (ICH Q1B guidelines) to assess light sensitivity .
What analytical methods quantify the compound in biological matrices?
Advanced Research Question
- LC-MS/MS : Quantify nanomolar concentrations in plasma with a C18 column and ESI ionization .
- Microsomal stability assays : Use liver microsomes to predict metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
